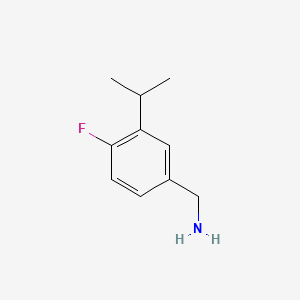

(4-Fluoro-3-isopropylphenyl)methanamine

描述

(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine derivative characterized by a fluorine atom at the para position and an isopropyl group at the meta position of the phenyl ring, with a methanamine (-CH2NH2) moiety attached. The fluorine atom enhances electronegativity and metabolic stability, while the bulky isopropyl group may influence steric interactions and lipophilicity, impacting bioavailability and binding selectivity .

属性

IUPAC Name |

(4-fluoro-3-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMDQHZXUSGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653916 | |

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112179-28-8 | |

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde

A common and efficient method involves the reductive amination of the corresponding benzaldehyde:

- Starting material: 4-Fluoro-3-isopropylbenzaldehyde.

- Reagents: Ammonia or ammonium salts as the nitrogen source; reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Conditions: Mild acidic or neutral conditions to avoid side reactions.

- Outcome: Formation of (4-Fluoro-3-isopropylphenyl)methanamine via imine intermediate reduction.

This method is favored for its straightforward approach and high selectivity.

Nucleophilic Substitution of Benzyl Halides

Alternatively, the amine can be introduced by nucleophilic substitution on a benzyl halide intermediate:

- Starting material: 4-Fluoro-3-isopropylbenzyl chloride or bromide.

- Reagents: Ammonia or amine sources.

- Conditions: Polar aprotic solvents such as DMF or DMSO; elevated temperatures to facilitate substitution.

- Notes: The halide must be activated enough for substitution but stable enough to avoid elimination or rearrangement.

This route requires preparation of the benzyl halide precursor, often via halogenation of the corresponding toluene derivative.

Reduction of Nitro Precursors

Another approach involves reduction of nitro-substituted precursors:

- Starting material: 4-Fluoro-3-isopropylnitrobenzene.

- Reagents: Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl, SnCl2).

- Outcome: Conversion of the nitro group to the primary amine.

This method is classical but requires access to the nitro precursor and careful control to avoid over-reduction or side reactions.

Detailed Reaction Conditions and Yields

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 4-Fluoro-3-isopropylbenzaldehyde | NH3, NaBH3CN, MeOH, pH ~6, room temp | 70-85 | Mild conditions, high selectivity |

| Nucleophilic Substitution | 4-Fluoro-3-isopropylbenzyl chloride | NH3 (excess), DMF, 80-100°C | 60-75 | Requires halide precursor; possible side reactions |

| Nitro Reduction | 4-Fluoro-3-isopropylnitrobenzene | H2, Pd/C, EtOH, room temp | 80-90 | High yield; nitro precursor synthesis needed |

Representative Experimental Procedure (Reductive Amination)

- Dissolve 4-fluoro-3-isopropylbenzaldehyde (1 eq) in methanol.

- Add ammonium acetate or aqueous ammonia (excess).

- Add sodium cyanoborohydride portion-wise at 0–5°C.

- Stir the reaction mixture at room temperature for 12–24 hours.

- Quench with water, extract with organic solvent (e.g., ethyl acetate).

- Dry organic layer, concentrate, and purify by column chromatography.

- Characterize the product by NMR and mass spectrometry.

Research Findings and Optimization Notes

- Selectivity: The reductive amination approach avoids harsh reagents like phosgene or diphenylphosphoryl azide, which are used in some benzyl isocyanate syntheses and pose safety risks.

- Reaction Efficiency: Primary amines as intermediates provide higher yields and purity compared to secondary amines in coupling reactions.

- Solvent and Base Effects: Studies on related aromatic amines showed that solvent choice (e.g., DMF, 1,4-dioxane) and base (e.g., sodium bicarbonate) significantly affect yields and purity.

- Temperature: Moderate temperatures (room temperature to 100°C) are optimal; higher temperatures can lead to side reactions or decomposition.

- Purification: Flash column chromatography on silica gel with ethyl acetate/petroleum ether mixtures is effective for isolating pure amine products.

Summary Table of Key Literature Methods

化学反应分析

Types of Reactions

(4-Fluoro-3-isopropylphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Role as an Intermediate:

(4-Fluoro-3-isopropylphenyl)methanamine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders, such as antidepressants and antipsychotics. The fluoro group enhances lipophilicity, improving the compound's ability to cross biological membranes and interact with central nervous system targets.

Biological Activity:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies suggest that it may act as a ligand for specific receptors, modulating their activity and leading to therapeutic applications in treating various diseases.

Materials Science

Development of Advanced Materials:

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its unique chemical structure contributes to the stability and performance of these materials under various environmental conditions. The compound's properties may enhance the mechanical strength and durability of polymeric materials.

Biological Studies

Probing Enzyme Interactions:

The compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and receptor binding. Its ability to form hydrogen bonds with target proteins facilitates investigations into enzyme kinetics and mechanisms, providing insights into metabolic pathways.

Binding Affinity Studies:

Studies focus on the binding affinity of this compound to various biological targets. The presence of the fluorine atom significantly improves its interaction with biological systems, enhancing membrane permeability and receptor binding capabilities.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as a building block in organic synthesis allows for the creation of complex molecules used in various applications across different industries, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (4-Fluoro-3-isopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom and isopropyl group can influence its binding affinity and selectivity, leading to specific biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares (4-Fluoro-3-isopropylphenyl)methanamine with structurally related aryl methanamines:

Physicochemical and Pharmacological Properties

- Receptor Binding : Carbazole analogs with extended linkers (e.g., 4-carbon chains) show high D3 receptor selectivity (Ki = 85.7–144.7 nmol/L), whereas rigid isoxazole derivatives may favor alternative targets .

- Metabolic Stability : Fluorine and cyclopropyl groups in analogs like (1-(3-Chlorophenyl)cyclopropyl)methanamine reduce oxidative metabolism, improving half-life .

Key Research Findings

Dopamine Receptor Selectivity : Carbazole-based methanamines with 4-carbon linkers exhibit >100-fold selectivity for D3R over D2R, highlighting the role of substituent length in receptor interaction .

Solubility Enhancement : Hydrochloride salts of fluorophenyl methanamines (e.g., C10H10ClFN2O) show improved solubility, critical for formulation .

生物活性

(4-Fluoro-3-isopropylphenyl)methanamine, a compound with the molecular formula C11H14FN, has garnered interest in various fields of scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, along with relevant data and case studies.

This compound features a fluorine atom and an isopropyl group attached to a phenyl ring, which significantly influences its chemical reactivity and biological properties. The presence of the amine group allows for hydrogen bonding interactions with biological targets, while the aromatic structure facilitates π-π stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand for various molecular targets, modulating their activity through:

- Hydrogen Bonding : The amine group can form hydrogen bonds with target proteins.

- Aromatic Interactions : The phenyl ring can engage in π-π interactions, enhancing binding affinity.

- Steric Effects : The isopropyl group influences the spatial orientation and selectivity towards specific targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .

Anticancer Properties

The compound is under investigation for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example, docking studies have indicated favorable interactions with proteins involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Fluorophenyl)methanamine | Lacks isopropyl group | Reduced antimicrobial efficacy |

| (3-Isopropylphenyl)methanamine | Lacks fluorine atom | Different reactivity profile |

| (4-Fluoro-3-methylphenyl)methanamine | Methyl group instead of isopropyl | Altered steric effects |

This table illustrates how the presence of both the fluorine atom and the isopropyl group in this compound contributes to its distinctive biological activities.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various amines found that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 32 µg/mL .

- Cancer Cell Line Research : In vitro assays on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential as an anticancer agent .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how this compound interacts at a molecular level with targets such as fatty acid amide hydrolase (FAAH), indicating its potential role in modulating lipid signaling pathways .

常见问题

Basic Synthesis: What are the recommended synthetic routes for (4-Fluoro-3-isopropylphenyl)methanamine?

A common method involves the reduction of the corresponding nitrile or nitro precursor. For example, in a patent application, 4-fluoro-3-isopropylaniline was used as a starting material in a multi-step synthesis to generate N-(4-fluoro-3-isopropylphenyl)carboxamide derivatives. The intermediate amine can be synthesized via catalytic hydrogenation of a nitro group or through reductive amination, depending on the precursor’s functional groups. Reaction conditions (e.g., solvent, catalyst, temperature) should be optimized to minimize side reactions .

Basic Safety: What safety precautions are necessary when handling this compound?

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS guidelines for emergency measures (e.g., eye rinsing for 15 minutes with water if exposed) .

Advanced Synthesis: How can reaction yields be optimized during its synthesis?

Key variables include:

- Catalyst Selection: Palladium on carbon (Pd/C) for hydrogenation or sodium borohydride for selective reduction.

- Temperature Control: Lower temperatures (0–5°C) to suppress byproduct formation in exothermic steps.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the amine from unreacted precursors.

Validate purity using HPLC (>95%) and NMR to confirm structural integrity .

Advanced Data Analysis: How can researchers resolve contradictions in reported solubility data?

Contradictions may arise due to variations in solvent polarity, temperature, or impurities. Methodological approaches include:

- Standardized Protocols: Use consistent solvents (e.g., DMSO, water) and temperatures (e.g., 25°C).

- Analytical Cross-Checking: Compare UV-Vis spectroscopy, gravimetric analysis, and dynamic light scattering (DLS) to validate solubility.

- Purity Verification: Pre-purify the compound via recrystallization to eliminate contaminants affecting solubility .

Basic Characterization: What analytical techniques confirm the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituents (e.g., fluorine coupling patterns, isopropyl group integration).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 182.12 g/mol) .

Advanced Computational Modeling: Which computational models predict its physicochemical properties?

- Density Functional Theory (DFT): Calculate dipole moments, polarizability, and logP (partition coefficient) for solubility prediction.

- Molecular Dynamics (MD): Simulate interactions with solvents (e.g., water, ethanol) to study solvation effects.

- QSAR Studies: Corrogate electronic properties (e.g., HOMO-LUMO gaps) with biological activity for drug design .

Basic Application: How is this compound used in medicinal chemistry research?

It serves as a key intermediate in synthesizing bioactive molecules. For example, it was used to prepare imidazo[4,5-b]pyridine carboxamides, which are investigated as kinase inhibitors. The fluorine and isopropyl groups enhance metabolic stability and target binding affinity .

Advanced Pharmacokinetics: What challenges arise in studying its metabolic stability in vivo?

- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Species-Specific Variability: Compare microsomal stability assays (human vs. rodent liver microsomes).

- Isotope Labeling: Incorporate ¹⁴C or ¹³C isotopes for tracking distribution in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。